Keto-Deoxy-Nonulonic acid

Catalog No.
S1482100
CAS No.
153666-19-4
M.F
C9H16O9
M. Wt
268.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Keto-Deoxy-Nonulonic acid

CAS Number

153666-19-4

Product Name

Keto-Deoxy-Nonulonic acid

IUPAC Name

(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C9H16O9

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1

InChI Key

CLRLHXKNIYJWAW-QBTAGHCHSA-N

SMILES

Array

Synonyms

2-KDN, 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid, 2-oxo-3-deoxy-D-glycero-galactononulosonic acid, 3-deoxy-D-glycero-D-galacto-2-nonulosonic acid, 3-deoxyglycero-galacto-nonulosonic acid, 3-deoxyglycerogalacto-2-nonulopyranosonic acid, deoxy-KDN, sialosonic acid, siaX

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O

The exact mass of the compound Keto-Deoxy-Nonulonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Supplementary Records. It belongs to the ontological category of ketoaldonic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Keto-Deoxy-Nonulonic acid (Kdn, CAS 153666-19-4) is a specialized, deaminated member of the sialic acid family, characterized by the replacement of the C-5 amino or N-acetyl group found in standard sialic acids with a hydroxyl group [1]. As a high-purity crystalline precursor, Kdn is primarily procured for the synthesis of sialidase-resistant neoglycoconjugates and as a bio-orthogonal probe in glycobiology [2]. Its structural profile fundamentally alters its enzymatic processability and receptor binding affinities, making it an essential building block for applications where conventional sialic acids suffer from rapid enzymatic degradation or fail to provide sufficient target specificity [1].

Generic substitution of Kdn with the more common N-acetylneuraminic acid (Neu5Ac) routinely fails in applications requiring enzymatic stability and specific receptor targeting [1]. Because Neu5Ac contains a C-5 N-acetyl group, it is rapidly cleaved by ubiquitous bacterial, viral, and mammalian exosialidases [2]. In contrast, Kdn's C-5 hydroxyl group renders its alpha-ketosidic linkages highly refractory to conventional sialidases, preserving the integrity of downstream glycoconjugates [2]. Furthermore, the structural difference drastically alters precursor processability; for example, standard CMP-sialic acid synthetases exhibit a nearly 5,000-fold reduction in catalytic efficiency when processing Kdn compared to Neu5Ac [3]. Consequently, buyers must procure Kdn specifically when engineering degradation-resistant materials or studying nonulosonic acid-specific metabolic pathways.

Enzymatic Stability: Resistance to Conventional Sialidases

Kdn exhibits extreme resistance to standard sialidases compared to Neu5Ac. In comparative hydrolysis assays using 4-methylumbelliferyl (MU) substrates, specialized KDNase enzymes hydrolyze MU-KDN over 500 times faster than MU-Neu5Ac, while conventional sialidases readily cleave Neu5Ac but fail to process Kdn [1].

Evidence DimensionEnzymatic hydrolysis rate by KDNase
Target Compound DataMU-KDN (Rapidly hydrolyzed, >500x faster than Neu5Ac by specific KDNases; refractory to standard sialidases)
Comparator Or BaselineMU-Neu5Ac (Readily cleaved by standard sialidases; poorly cleaved by KDNase)
Quantified Difference>500-fold difference in specific hydrolysis rates
ConditionsEnzymatic assay using 4-methylumbelliferyl-alpha-ketosides

Procuring Kdn is critical for formulating neoglycoconjugates that must withstand degradation by ubiquitous conventional sialidases in biological environments.

Precursor Processability: CMP-Activation Kinetics

The structural substitution at the C-5 position significantly impacts the enzymatic activation of Kdn into its CMP-donor form. Assays utilizing CMP-Neu5Ac synthetase from Neisseria meningitidis demonstrate that the enzyme has a kcat/Km value for Kdn that is approximately 5,000 times lower than for its natural substrate, Neu5Ac[1].

Evidence DimensionCatalytic efficiency (kcat/Km) for CMP-activation
Target Compound DataKdn (~5,000-fold lower efficiency with standard Neu5Ac synthetase)
Comparator Or BaselineNeu5Ac (Baseline high efficiency)
Quantified Difference5,000-fold reduction in kcat/Km for Kdn
ConditionsIn vitro kinetic assay using Neisseria meningitidis CMP-Neu5Ac synthetase

This kinetic bottleneck dictates that buyers must utilize specialized enzymes or chemical synthesis routes, rather than standard Neu5Ac protocols, to generate CMP-Kdn.

Receptor Binding Affinity: Enhanced Lectin Interaction

Substituting Neu5Ac with Kdn in glycoconjugates alters their binding profile with sialic acid-recognizing proteins. Slot-blot analyses of synthesized neoglycoproteins reveal that Sambucus sieboldiana agglutinin (SSA) exhibits a stronger binding preference for KDN-transferrin over the corresponding Neu5Ac-transferrin [1].

Evidence DimensionLectin (SSA) binding preference
Target Compound DataKDN-transferrin (Stronger binding affinity)
Comparator Or BaselineNeu5Ac-transferrin (Weaker binding affinity)
Quantified DifferenceQualitatively stronger binding to SSA for the Kdn-modified protein
ConditionsSlot-blot analysis of alpha2,6-sialyltransferase-synthesized neoglycoproteins

Kdn is the preferred precursor when engineering targeted delivery systems or diagnostic probes that require distinct or enhanced lectin binding profiles.

Application-Critical Performance: Disruption of Bacterial Immune Evasion

When utilized as an environmental precursor by pathogenic bacteria, Kdn fundamentally alters surface immunogenicity compared to Neu5Ac. Nontypeable Haemophilus influenzae (NTHi) incorporating Kdn into its lipooligosaccharide (LOS) showed blunted virulence attributes, including reduced resistance to complement and whole blood killing, whereas Neu5Ac incorporation facilitated successful immune evasion via molecular mimicry[1].

Evidence DimensionBacterial resistance to complement and whole blood killing
Target Compound DataKdn-incorporated LOS (Blunted virulence; increased susceptibility to immune clearance)
Comparator Or BaselineNeu5Ac-incorporated LOS (High resistance to immune clearance)
Quantified DifferenceSignificant reduction in immune evasion capabilities with Kdn
ConditionsNTHi surface display assays in human serum and whole blood

This establishes Kdn as a highly specialized 'Trojan horse' molecule for microbiological research, enabling the intentional disruption of bacterial virulence pathways.

Synthesis of Sialidase-Resistant Glycotherapeutics

Because Kdn linkages are highly refractory to conventional sialidases, it is a preferred precursor for synthesizing stable neoglycoproteins and glycolipids. This ensures prolonged half-lives for therapeutic molecules in biological environments where standard Neu5Ac would be rapidly degraded[1].

Development of Specialized Glycobiology Probes

Kdn's distinct binding profile with lectins, such as its enhanced affinity for Sambucus sieboldiana agglutinin (SSA), makes it an essential building block for creating highly specific diagnostic probes and lectin microarrays [2].

Microbiological Studies on Immune Evasion and Molecular Mimicry

By feeding Kdn to sialic acid-assimilating pathogens like NTHi, researchers can force the incorporation of Kdn into bacterial surface structures. This blunts Neu5Ac-mediated immune evasion, providing a reliable model for studying complement deposition and developing novel anti-virulence strategies [3].

Enzymatic Assays for Novel KDNases

Given that standard sialidases cannot cleave Kdn, fluorogenic Kdn substrates (e.g., MU-KDN) are procured to selectively screen, identify, and characterize novel KDN-cleaving hydrolases in complex biological or environmental samples without interference from ubiquitous Neu5Ac-sialidases [1].

XLogP3

-3.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

268.07943208 Da

Monoisotopic Mass

268.07943208 Da

Heavy Atom Count

18

Appearance

Assay:≥95%A crystalline solid

UNII

9672K4U8IW

Wikipedia

3-deoxy-D-glycero-D-galacto-2-nonulosonic acid
Deaminoneuraminic acid

Dates

Last modified: 04-14-2024

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